BMI-1026 (CAS: 477726-77-5) is a synthetic 2-aminopyrimidine analogue and a highly potent, ATP-competitive inhibitor of cyclin-dependent kinase 1 (Cdk1). For commercial and laboratory procurement, its primary value lies in its exceptional in vitro potency, demonstrating an IC50 of 2.3 nM against Cdk1 . Unlike broad-spectrum kinase inhibitors, BMI-1026 is specifically utilized to drive selective G2-M phase cell cycle arrest and induce mitotic catastrophe in proliferating cell models[1]. Its high purity and predictable dose-response characteristics make it a critical reagent for cell synchronization workflows, apoptosis modeling, and targeted oncology screening programs where precise disruption of the Cdk1/cyclin B1 axis is required without broad transcriptional interference.
Substituting BMI-1026 with legacy pan-Cdk inhibitors (such as flavopiridol) or purine-derived inhibitors (such as roscovitine or olomucine) critically compromises assay specificity and cell cycle control. While flavopiridol and roscovitine are commonly procured for generic Cdk inhibition, they predominantly induce G1 or G1-S phase arrest due to off-target inhibition of Cdk2 and Cdk4 at standard working concentrations [1]. In contrast, BMI-1026 selectively halts cells at the G2-M boundary at low nanomolar concentrations (40–80 nM)[1]. Utilizing a generic substitute in workflows requiring mitotic synchronization or the study of cytokinesis failure will result in premature cell cycle blockade, confounding downstream analytical results and rendering the substitution functionally non-viable for M-phase specific research.
In comparative biochemical evaluations, BMI-1026 demonstrates vastly superior potency against Cdk1 compared to standard purine-based inhibitors. While olomucine and roscovitine exhibit Cdk1 IC50 values of 7,000 nM and 700 nM respectively, BMI-1026 achieves an IC50 of 2.3 nM [REFS-1, REFS-2].
| Evidence Dimension | Cdk1 IC50 |
| Target Compound Data | BMI-1026 (2.3 nM) |
| Comparator Or Baseline | Roscovitine (700 nM) and Olomucine (7,000 nM) |
| Quantified Difference | ~300-fold higher potency for BMI-1026 compared to roscovitine. |
| Conditions | In vitro kinase assays. |
Enables ultra-low nanomolar dosing regimens, which minimizes solvent (DMSO) artifacts and off-target cytotoxicity, ensuring high reproducibility in sensitive cell-based procurement workflows.
BMI-1026 provides a distinct cell cycle arrest profile compared to broad-spectrum alternatives. Treatment of U-2 OS cells with 40-80 nM BMI-1026 selectively enriches the G2-M population, whereas functional doses of flavopiridol and roscovitine predominantly force G1-S arrest [1].
| Evidence Dimension | Primary phase of cell cycle arrest |
| Target Compound Data | BMI-1026 (Potent G2-M arrest at 40-80 nM) |
| Comparator Or Baseline | Flavopiridol / Roscovitine (G1-S arrest) |
| Quantified Difference | Shift from G1-S blockade to selective G2-M boundary arrest. |
| Conditions | Cultured U-2 OS cells analyzed via flow cytometry. |
Essential for researchers procuring reagents specifically for mitotic synchronization workflows, avoiding the confounding effects of early-stage (G1/S) cell cycle blockade seen with generic alternatives.
BMI-1026 possesses the unique ability to force mitotic exit even under conditions where the spindle assembly checkpoint is activated. In U-2 OS cells stably expressing GFP-histone H2B, the addition of 80 nM BMI-1026 induced precocious mitotic exit and apoptotic cell death in 95.6% of cells proceeding through M phase, overriding the prometaphase arrest typically maintained by nocodazole [1].
| Evidence Dimension | Mitotic exit induction under checkpoint activation |
| Target Compound Data | BMI-1026 (Forces exit and apoptosis in 95.6% of M-phase cells) |
| Comparator Or Baseline | Nocodazole baseline (Maintains prometaphase arrest) |
| Quantified Difference | BMI-1026 overrides nocodazole-induced arrest, driving >95% of M-phase cells into mitotic catastrophe. |
| Conditions | Time-lapse microscopy of U-2 OS cells treated with nocodazole and 80 nM BMI-1026. |
Provides a highly specialized pharmacological tool for screening assays designed to overcome mitotic slippage resistance in advanced oncology models.
BMI-1026 demonstrates a high degree of selectivity for actively dividing cells. In comparative survival assays, BMI-1026 significantly decreased the survival of proliferating primary mouse keratinocytes while sparing differentiated, growth-arrested keratinocytes under identical dosing conditions [1].
| Evidence Dimension | Cell survival rate |
| Target Compound Data | BMI-1026 in proliferating cells (High apoptotic induction) |
| Comparator Or Baseline | BMI-1026 in differentiated cells (Minimal cytotoxicity) |
| Quantified Difference | Selective induction of apoptosis exclusively in the proliferating cohort. |
| Conditions | Primary mouse keratinocytes induced to differentiate via high calcium concentration. |
Validates the compound's procurement for targeted in vitro models where preserving the viability of non-dividing, healthy control cells is a strict assay requirement for reproducibility.
Due to its nanomolar potency and specific G2-M arrest profile (unlike the G1 arrest caused by roscovitine), BMI-1026 is the optimal choice for synchronizing cell populations prior to mitosis in standardized cell biology assays [1].
Ideal for experimental models investigating forced mitotic exit, particularly in overriding spindle assembly checkpoint arrests in nocodazole-treated cells to study cytokinesis failure and subsequent apoptosis [1].
Procured for use in combination with PI3K/Akt inhibitors or standard chemotherapeutics to exploit its ability to downregulate Mcl-1 and c-FLIP, thereby overcoming intratumoral heterogeneity and apoptosis resistance in models such as renal carcinoma [2].
Serves as a highly reliable positive control for Cdk1/cyclin B1 inhibition in biochemical profiling arrays, leveraging its ~300-fold higher potency compared to legacy purine-based inhibitors to establish accurate baseline inhibition metrics [1].